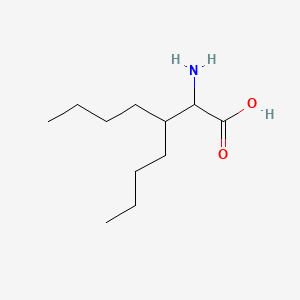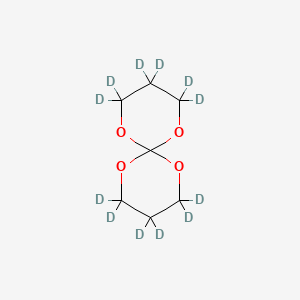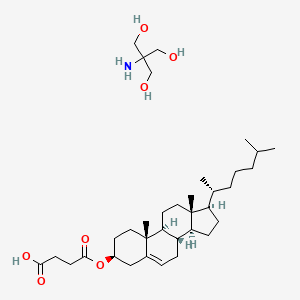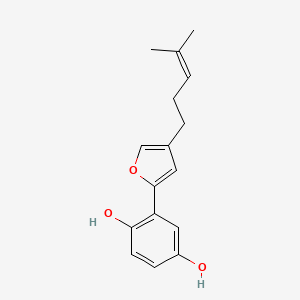
Deoxyshikonofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxyshikonofuran is a natural product found in Lithospermum erythrorhizon with data available.
Scientific Research Applications
Enhancement of Lymphangiogenesis
Deoxyshikonofuran has been studied for its ability to enhance lymphangiogenesis in vitro. It promotes cord formation in human endothelial cells, mainly through the regulation of HIF-1α. This effect suggests potential applications in wound healing and the treatment of lymphatic diseases (Prangsaengtong et al., 2013).
Tumor Inhibitory Effects
A study exploring the tumor inhibitory effects of 5'-deoxy-5-fluorouridine, which is structurally related to deoxyshikonofuran, demonstrated significant antitumor activity against various experimental tumors. This indicates the potential of deoxyshikonofuran or its derivatives in cancer treatment (Bollag & Hartmann, 1980).
Diabetes Research
In diabetes research, 1-Deoxysphingolipids, a class related to deoxyshikonofuran, have been investigated for their role in diabetic neuropathy. Studies show that lowering plasma levels of these compounds improves neuropathy in diabetic rats (Othman et al., 2014).
Investigation of Metabolic Pathways
Deoxyshikonofuran's impact on metabolic pathways has been examined, particularly in the context of cytochrome P450 inhibition. This research is crucial for understanding drug-drug interactions and potential toxicity when used with other medications (Zhang et al., 2022).
Anti-Leukemia Effects
A recent study found that deoxyshikonofuran inhibits viability and glycolysis in acute myeloid leukemia cells. This suggests its potential as a therapeutic agent in leukemia treatment by targeting the Akt/mTOR pathway (Wu et al., 2020).
properties
CAS RN |
104056-81-7 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.317 |
IUPAC Name |
2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol |
InChI |
InChI=1S/C16H18O3/c1-11(2)4-3-5-12-8-16(19-10-12)14-9-13(17)6-7-15(14)18/h4,6-10,17-18H,3,5H2,1-2H3 |
InChI Key |
XMPRNTVGVZUZRY-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=COC(=C1)C2=C(C=CC(=C2)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![A[5/']P6[5/']A Ammonium salt](/img/structure/B563978.png)


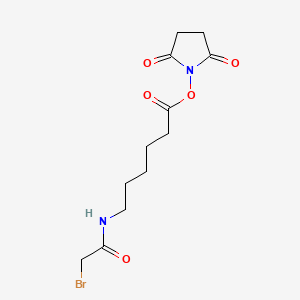
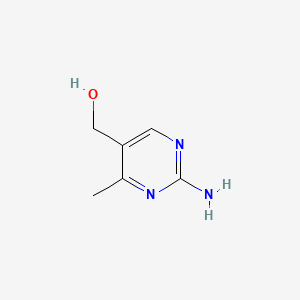
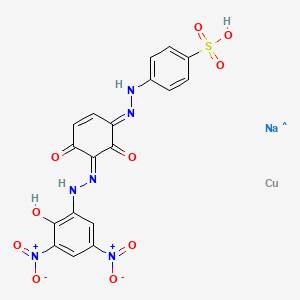
![(2R,6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B563988.png)


![2-[1-Allyl-4-[4-[N-butyl-N-(3-phenylpropyl)amino]phenyl]-3-cyano-1,5-dihydro-5-oxo-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B563994.png)
